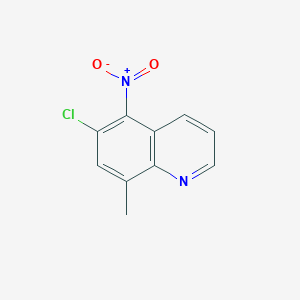

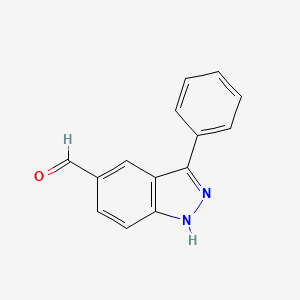

3-Phenyl-1H-indazol-5-carbaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Phenyl-1H-indazole-5-carbaldehyde is a chemical compound with the molecular formula C14H10N2O . It belongs to the indazole family, which are ideal precursors for the synthesis of active molecules . Indazole derivatives are essential and efficient chemical precursors for generating biologically active structures .

Synthesis Analysis

The synthesis of indazoles, including 3-Phenyl-1H-indazole-5-carbaldehyde, has been explored using various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 3-Phenyl-1H-indazole-5-carbaldehyde is characterized by an indazole core, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrazole ring .Chemical Reactions Analysis

Indazole derivatives, including 3-Phenyl-1H-indazole-5-carbaldehyde, have been used in various chemical reactions. These include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, and iodine-mediated intramolecular aryl and sp3 C–H amination .Wissenschaftliche Forschungsanwendungen

Synthese von Indazolen

Indazolhaltige heterocyclische Verbindungen haben eine Vielzahl von medizinischen Anwendungen . Die Synthese von 1H- und 2H-Indazolen wurde unter Verwendung verschiedener Strategien untersucht, darunter Übergangsmetall-katalysierte Reaktionen, reduktive Cyclisierungsreaktionen und die Synthese von 2H-Indazolen über die konsekutive Bildung von C–N- und N–N-Bindungen .

Antikrebsanwendungen

Indazol-Derivate haben sich als potenzielle Antikrebsmittel erwiesen . So wurde beispielsweise eine Reihe neuer 3-Amino-N-phenyl-1H-indazol-1-carboxamide synthetisiert und auf ihre in vitro-antineoplastische Aktivität gegen 60 klinisch isolierte humane Krebszelllinien untersucht .

Antidepressiva Anwendungen

Indazolverbindungen wurden auch bei der Entwicklung von Antidepressiva verwendet . Diese Verbindungen können helfen, Depressionen zu bewältigen, indem sie die Chemikalien im Gehirn beeinflussen, die zur Stimmung und zum Verhalten beitragen.

Entzündungshemmende Anwendungen

Indazol-Derivate haben entzündungshemmende Eigenschaften gezeigt . Diese Verbindungen können helfen, Entzündungen und Schmerzen im Körper zu reduzieren.

Antibakterielle Anwendungen

Indazolhaltige Verbindungen wurden bei der Entwicklung von Antibiotika verwendet . Diese Verbindungen können helfen, bakterielle Infektionen im Körper zu bekämpfen.

Behandlung von Atemwegserkrankungen

Indazole können als selektive Inhibitoren der Phosphoinositid-3-Kinase δ zur Behandlung von Atemwegserkrankungen eingesetzt werden .

HIV-Proteaseinhibitoren

Verbindungen, die ein Indazolfragment enthalten, wurden untersucht und zur Herstellung von HIV-Proteaseinhibitoren eingesetzt . Diese Inhibitoren können verhindern, dass sich das Virus im Körper vermehrt.

Wirkmechanismus

Target of Action

3-Phenyl-1H-indazole-5-carbaldehyde is a derivative of the indole family . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, causing various biological changes . These changes can lead to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological and clinical applications of indole derivatives .

Result of Action

Indole derivatives are known to have various biological activities, which suggest that they can cause a range of molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

3-Phenyl-1H-indazole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain protein kinases, which are crucial in cell signaling pathways. The compound’s interaction with these enzymes can lead to the modulation of various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of 3-Phenyl-1H-indazole-5-carbaldehyde on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 3-Phenyl-1H-indazole-5-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to inhibit protein kinases is particularly noteworthy, as it can disrupt key signaling pathways involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenyl-1H-indazole-5-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 3-Phenyl-1H-indazole-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

3-Phenyl-1H-indazole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, it has been shown to inhibit certain cytochrome P450 enzymes, which are involved in drug metabolism .

Transport and Distribution

The transport and distribution of 3-Phenyl-1H-indazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to plasma proteins can affect its distribution and bioavailability .

Subcellular Localization

3-Phenyl-1H-indazole-5-carbaldehyde exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression .

Eigenschaften

IUPAC Name |

3-phenyl-1H-indazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-9-10-6-7-13-12(8-10)14(16-15-13)11-4-2-1-3-5-11/h1-9H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIZPGDPFGXBJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)

![Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate](/img/structure/B1317064.png)

![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)

![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B1317072.png)